molecular formula C15H19NO2 B14243330 N-(1-propanoylcyclopentyl)benzamide CAS No. 500168-42-3

N-(1-propanoylcyclopentyl)benzamide

Cat. No.: B14243330
CAS No.: 500168-42-3
M. Wt: 245.32 g/mol
InChI Key: NMRUJSHZYLZLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-propanoylcyclopentyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. This compound is characterized by the presence of a benzamide group attached to a cyclopentyl ring, which is further substituted with a propanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propanoylcyclopentyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-propanoylcyclopentyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted benzamides

Scientific Research Applications

Chemistry: N-(1-propanoylcyclopentyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the interactions between benzamide derivatives and biological targets. It serves as a model compound for investigating the binding affinity and specificity of benzamides to enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry. It is being explored for its anti-inflammatory, analgesic, and anticancer properties. Researchers are investigating its mechanism of action and therapeutic potential in various disease models.

Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in the production of high-performance materials.

Mechanism of Action

The mechanism of action of N-(1-propanoylcyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The propanoyl and cyclopentyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for the synthesis of various benzamide derivatives.

    N-(1-methylcyclopentyl)benzamide: A structurally similar compound with a methyl group instead of a propanoyl group, used in similar applications.

    N-(1-phenylcyclopentyl)benzamide: Another related compound with a phenyl group, known for its potential therapeutic properties.

Uniqueness: N-(1-propanoylcyclopentyl)benzamide is unique due to the presence of the propanoyl group, which enhances its reactivity and binding affinity compared to other benzamide derivatives. This structural feature makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

500168-42-3

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-(1-propanoylcyclopentyl)benzamide

InChI

InChI=1S/C15H19NO2/c1-2-13(17)15(10-6-7-11-15)16-14(18)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,16,18)

InChI Key

NMRUJSHZYLZLMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCCC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.